molecular formula C3H6O4S B092673 Trimethylene sulfate CAS No. 1073-05-8

Trimethylene sulfate

Cat. No. B092673
CAS RN: 1073-05-8
M. Wt: 138.14 g/mol
InChI Key: OQYOVYWFXHQYOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Trimethylene sulfide, also known as thietane, has a well-defined molecular structure that has been studied through electron diffraction and microwave spectroscopy. The molecule consists of a three-membered ring with sulfur and carbon atoms. The bond lengths and angles have been precisely measured, with the C–S bond length being 1.847±0.002 Å, the C–C bond length being 1.549±0.003 Å, and the C–S–C bond angle being 76.8±0.3°. The molecule also exhibits a significant ring-puckering motion, which has been accounted for in the structural analysis .

Chemical Reactions Analysis

The photochemistry of trimethylene sulfone, a related compound, has been explored under vacuum ultraviolet light. The primary reaction involves the elimination of SO2, leading to the formation of a trimethylene diradical. This diradical can further decompose into smaller hydrocarbons such as cyclopropane, propylene, and ethylene. The photolysis at different wavelengths suggests the involvement of a triplet state in the reaction mechanism .

Physical and Chemical Properties Analysis

The thermal properties of poly(trimethylene sulfide) have been investigated, revealing that the material undergoes crystallization with a glass transition temperature of 190 K and an equilibrium melting temperature of 363 K. The crystallization rates are influenced by molecular weight and temperature, with higher molecular weights and temperatures leading to deteriorated spherulite forms. The enthalpy of fusion for the polymer has been determined to be 140 J.g−1 .

In solution, poly(trimethylene sulfide) exhibits solubility behavior that can be described by the Flory-Huggins interaction parameter. The solubility parameter of the polymer has been determined to be 10.0 cal^1/2.cm^−3/2, and its chain dimensions have been characterized, indicating high flexibility .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of trimethylene sulfide, related studies on trimethylene and its reactions can provide insights. For instance, the addition of methylene to ethylene has been explored through extended Hückel calculations, suggesting the presence of a trimethylene intermediate. This intermediate has unique electronic structures that influence its reactivity and the specificity of reactions it undergoes .

Scientific Research Applications

  • Electrolyte Additives in Lithium-Ion Batteries : Trimethylene sulfate is studied for its role as an electrolyte additive in lithium-ion batteries, particularly for improving the lifetime of LiNi1/3Mn1/3Co1/3O2/graphite pouch cells. It is compared with ethylene sulfate and vinylene carbonate in terms of its impact on the cell lifetime and solid electrolyte interface (SEI) film formation (Madec et al., 2014).

  • Intracellular Dynamics and Decay : Research on the intracellular dynamics and unimolecular decay of trimethylene biradical, a related compound, explores its behavior over a range of energies. This study uses direct trajectory methods and semiempirical molecular orbital theory to understand the decay process (Doubleday et al., 1996).

  • NMR Studies of Trimethylene Oxide and Sulfide : Proton magnetic resonance in solutions of trimethylene oxide and sulfide in a nematic liquid crystal has been used to study their structures. The study provides insights into molecular configuration and conformation (Cole & Gilson, 1975).

  • Low Viscosity Polymers for Drug Delivery : Poly(trimethylene carbonate), a polymer derived from trimethylene carbonate, is explored for localized drug delivery applications. This study focuses on the rheological properties and in vivo degradation of this polymer, highlighting its potential for medical applications (Timbart et al., 2009).

  • Spectroscopic and Acoustic Measurements : Trimethylene sulfite and sulfate are studied using spectroscopic and acoustic measurements to better understand their conformational equilibria. This research offers a detailed analysis of molecular configuration (Hamblin et al., 1969).

  • Polymer Reagents for Organic Synthesis : Poly(trimethylene sulfide)–borane adduct is used as an efficient borane reagent in hydroboration reactions. This study showcases the practical advantages of using this polymer in organic synthesis (Smith et al., 2012).

Future Directions

The chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers like Trimethylene sulfate is being explored, with the aim of synthesizing sulfur-containing polymers . This research is expected to provide an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers, including potential future directions .

properties

IUPAC Name

1,3,2-dioxathiane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOVYWFXHQYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061460
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylene sulfate

CAS RN

1073-05-8
Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name Trimethylene sulfate
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Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name 1,3,2-Dioxathiane, 2,2-dioxide
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Record name 1,3,2-dioxathiane 2,2-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
J Xia, NN Sinha, LP Chen… - Journal of the …, 2013 - iopscience.iop.org
The effects of cyclic sulfate additives including ethylene sulfate (or 1, 3, 2-Dioxathiolane-2, 2-dioxide (DTD)), trimethylene sulfate (or 1, 3, 2-Dioxathiane 2, 2-dioxide (TMS)) and …
Number of citations: 109 iopscience.iop.org
JX Chen, XQ Zhang, BQ Li, XM Wang, P Shi… - Journal of Energy …, 2020 - Elsevier
… In this contribution, trimethylene sulfate (TMS) was employed as a fresh type of additives to generate a favorable SEI for uniform Li deposition and promote the applications of ultrathin Li …
Number of citations: 68 www.sciencedirect.com
PC Hamblin, RFM White, G Eccleston… - Canadian Journal of …, 1969 - cdnsciencepub.com
… Nuclear magnetic resonance, infrared spectra, and ultrasonic absorption measurements indicate that both 4-methyl trimethylene sulfite and 4-methyl trimethylene sulfate exist as …
Number of citations: 6 cdnsciencepub.com
ET Kaiser, M Panar, FH Westheimer - Journal of the American …, 1963 - ACS Publications
… unusual thermochemical and kinetic behavior of cyclic phosphates, the rates of hydrolysis, position of bond cleavage and thermochemistry of ethylene sulfate and trimethylene sulfate …
Number of citations: 121 pubs.acs.org
Z Ding, X Li, T Wei, Z Yin, X Li - Electrochimica Acta, 2016 - Elsevier
… In our work, we found that ethylene sulfate (DTD) and trimethylene sulfate (1,3-PCS) have similar structures with ES and 1,2-PS. In addition, DTD, 1,2-PS and 1,3-PCS have lower …
Number of citations: 62 www.sciencedirect.com
L Madec, J Xia, R Petibon, KJ Nelson… - The Journal of …, 2014 - ACS Publications
… The role of two homologous cyclic sulfate electrolyte additives, trimethylene sulfate (or 1,3,2-dioxathiane-2,2-dioxide, TMS) and ethylene sulfate (or 1,3,2-dioxathiolane-2,2-dioxide, DTD…
Number of citations: 162 pubs.acs.org
J Xia, R Petibon, NN Sinha… - Journal of The …, 2015 - iopscience.iop.org
The effectiveness of three cyclic sulfate additives, ethylene sulfate (or 1, 3, 2-dioxathiolane-2, 2-dioxide (DTD)), trimethylene sulfate (or 1, 3, 2-dioxathiane 2, 2-dioxide (TMS)) and …
Number of citations: 17 iopscience.iop.org
T Hosaka, T Fukabori, T Matsuyama, R Tatara… - ACS Energy …, 2021 - ACS Publications
… The sulfate esters of 1,3,2-dioxathiolane 2,2-dioxide (DTD) and trimethylene sulfate (TMS) are evaluated as electrolyte additives for K-metal cells. A symmetric K∥K cell filled with 0.8 M …
Number of citations: 19 pubs.acs.org
S Bahadur, D Gong, JW Anderegg - Wear, 1995 - Elsevier
… eV to the oxygen atoms in trimethylene sulfate [22]. to the … 917.9 eV in and trimethylene sulfate (GH,O,S), both of which … trimethylene sulfate, fresh Cu and CuSSO, were formed sulfate (…
Number of citations: 33 www.sciencedirect.com
T Saitoh, WL Hinze - Analytical Chemistry, 1991 - ACS Publications
… Trimethylene sulfate was prepared according to Brunken’s method (15) by mixing … ) and yielded 15.5 g (56% yield)of trimethylene sulfate. Other Materials. Steroid hormones (estrone, 0-…
Number of citations: 222 pubs.acs.org

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